4-Bromo-N,N-diisopropyl-3-methoxyaniline
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Overview
Description
4-Bromo-N,N-diisopropyl-3-methoxyaniline is an organic compound with the molecular formula C13H20BrNO. It is a derivative of aniline, characterized by the presence of a bromine atom at the 4-position, two isopropyl groups attached to the nitrogen atom, and a methoxy group at the 3-position. This compound is typically a white to pale yellow solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-diisopropyl-3-methoxyaniline can be achieved through several methods. One common approach involves the bromination of N,N-diisopropyl-3-methoxyaniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-diisopropyl-3-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4-Bromo-N,N-diisopropyl-3-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-diisopropyl-3-methoxyaniline involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxyaniline: Lacks the diisopropyl groups, leading to different chemical and physical properties.
N,N-Diisopropyl-3-methoxyaniline: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-N,N-diisopropyl-3-methoxybenzamide: Contains an amide group instead of an aniline, resulting in different chemical behavior
Uniqueness
4-Bromo-N,N-diisopropyl-3-methoxyaniline is unique due to the combination of its bromine atom, methoxy group, and diisopropyl groups. This unique structure imparts specific reactivity and properties, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
4-bromo-3-methoxy-N,N-di(propan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-9(2)15(10(3)4)11-6-7-12(14)13(8-11)16-5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISSPYUMCDROMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC(=C(C=C1)Br)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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